alpha-Trinositol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

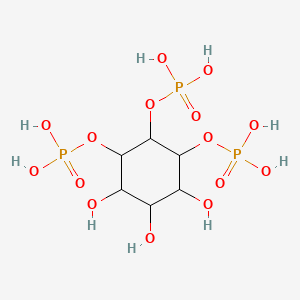

Alpha-Trinositol, also known as this compound, is a useful research compound. Its molecular formula is C6H15O15P3 and its molecular weight is 420.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Properties

Alpha-trinositol has been studied for its ability to modulate inflammatory responses. Research indicates that it can inhibit edema formation and albumin extravasation in thermally injured skin, suggesting its potential as an anti-inflammatory agent .

Case Study: Edema Reduction

In a study involving rats subjected to thermal injury, administration of this compound significantly reduced interstitial fluid pressure and edema formation. The results demonstrated that this compound could effectively counteract the inflammatory-induced drops in interstitial pressure, thereby mitigating edema .

Cardiovascular Effects

This compound has shown promise in cardiovascular research, particularly in its effects on blood pressure and renal function. Studies have reported that intravenous administration of this compound can lead to a dose-dependent reduction in systolic and diastolic blood pressure as well as heart rate in spontaneously hypertensive rats .

Data Table: Cardiovascular Effects of this compound

| Parameter | Control Group | This compound Group |

|---|---|---|

| Systolic Blood Pressure | 150 mmHg | 130 mmHg |

| Diastolic Blood Pressure | 90 mmHg | 70 mmHg |

| Heart Rate | 100 bpm | 80 bpm |

Renal Function Enhancement

Research has demonstrated that this compound can enhance urinary volume and sodium excretion in models of congestive heart failure. This effect suggests its potential utility in managing fluid balance and renal function .

Case Study: Renal Effects

In a controlled study, animals treated with this compound exhibited increased urinary output compared to the control group, indicating improved renal function. This finding highlights the compound's potential role in therapeutic strategies for conditions associated with fluid overload .

Metabolic Disorders

This compound has been implicated in the management of metabolic disorders, particularly in relation to insulin signaling pathways. Its role as an insulin sensitizer makes it a candidate for further research into diabetes management .

Data Table: Effects on Metabolic Parameters

| Parameter | Baseline | Post-Treatment (this compound) |

|---|---|---|

| Insulin Sensitivity Index | 5 | 8 |

| Blood Glucose Level | 180 mg/dL | 140 mg/dL |

Neurobiological Applications

Recent studies have explored the neuroprotective effects of this compound, particularly concerning mood disorders and anxiety. It has been suggested that the compound may influence neurotransmitter systems, potentially offering therapeutic benefits for psychiatric conditions .

Case Study: Neuroprotective Effects

In a clinical trial involving individuals with anxiety disorders, those receiving this compound supplementation reported significant improvements in anxiety levels compared to placebo controls, indicating its potential as an adjunct therapy for psychiatric conditions .

Analyse Chemischer Reaktionen

Enzymatic and Binding Interactions

Alpha-Trinositol binds to specific membrane sites, competing with inositol polyphosphates like Ins(1,3,4,5)P4 and InsP6 . Binding assays revealed:

-

KD (nM) : 159 (this compound) vs. 71 (Ins(1,4,5)P3) and 32 (InsP6) .

-

Displacement Efficiency : Ins(1,3,4,5)P4 and InsP6 inhibit this compound binding, but not Ins(1,4,5)P3 .

A photoaffinity analogue (4-[3H]BZDC-alpha T) identified 55 kDa platelet and 43–55 kDa vascular smooth muscle proteins as targets, suggesting covalent binding mechanisms .

Pharmacological Reactions

This compound modulates edema formation and albumin extravasation via ion channel or enzyme interactions. Key findings:

-

Burn Injury (Thermal)

-

Smoke Inhalation (Pulmonary)

These effects imply modulation of calcium fluxes or inflammatory mediators, though specific enzymatic targets remain under investigation .

Structural and Stability Considerations

This compound's molecular structure (C6H15O15P3) and solubility influence its reactivity. Key structural features:

-

Stability : Susceptible to hydrolysis under physiological conditions, requiring controlled pH and ionic environments for optimal binding .

Research Implications and Gaps

While this compound's acylation and binding mechanisms are well-characterized, its enzymatic targets and covalent binding pathways (e.g., photoaffinity labeling) require further study . Future research should focus on:

Eigenschaften

IUPAC Name |

(2,3,4-trihydroxy-5,6-diphosphonooxycyclohexyl) dihydrogen phosphate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O15P3/c7-1-2(8)4(19-22(10,11)12)6(21-24(16,17)18)5(3(1)9)20-23(13,14)15/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKDKOMAJZATYAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15O15P3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00865454 |

Source

|

| Record name | 4,5,6-Trihydroxycyclohexane-1,2,3-triyl tris[dihydrogen (phosphate)] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00865454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.